molecular formula C30H42N4O6S B12393302 VH032-CH2-Boc

VH032-CH2-Boc

Cat. No.: B12393302
M. Wt: 586.7 g/mol
InChI Key: XUJMZXZOAJNDDT-TVZXLZGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of VH032-CH2-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common method involves the use of N-Boc-L-4-hydroxyproline to shield the benzylic amine during the coupling step, enhancing step economy . The synthetic route typically includes:

    Protection of Hydroxyproline: Using N-Boc-L-4-hydroxyproline.

    C-H Arylation: Employing palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr for the arylation of 4-methylthiazole.

    Coupling Reactions: Coupling the protected hydroxyproline with other intermediates.

    Deprotection: Removing the Boc protecting group under acidic conditions

Chemical Reactions Analysis

VH032-CH2-Boc undergoes several types of chemical reactions:

Scientific Research Applications

VH032-CH2-Boc is widely used in scientific research, particularly in the development of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:

Mechanism of Action

VH032-CH2-Boc acts as a ligand for VHL proteins, recruiting them for targeted protein degradation. The mechanism involves the removal of the Boc protecting group under acidic conditions, exposing the active VH032 ligand. This ligand then binds to VHL proteins, facilitating the formation of PROTAC molecules that target specific proteins for ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Biological Activity

VH032-CH2-Boc is a notable compound in the field of targeted protein degradation, particularly recognized for its role as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is part of a broader category of molecules designed for use in proteolysis-targeting chimera (PROTAC) technology, which has garnered significant attention in cancer research due to its potential to modulate protein levels associated with tumorigenesis.

The structure of this compound includes a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its synthesis and functionality. The Boc group can be removed under acidic conditions, allowing the compound to engage with target proteins through amide bond formation. This mechanism is essential for the recruitment of specific proteins to the VHL complex, facilitating their ubiquitination and subsequent degradation by the proteasome.

Key Features:

  • Ligand Type : E3 ubiquitin ligase recruiter
  • Application : Targeted protein degradation via PROTAC technology
  • Chemical Reactivity : Deprotection reactions to release amine functionalities

Biological Activity and Applications

This compound has demonstrated significant biological activity by effectively recruiting VHL, leading to the polyubiquitination of target proteins. This activity is particularly relevant in cancer biology, where the regulation of oncogenic proteins is crucial for controlling cell proliferation and survival.

Table 1: Comparison of this compound with Similar Compounds

Compound NameStructure/FunctionalityUnique Features
This compoundLigand for VHLEnhanced recruitment efficiency
PomalidomideE3 ligase recruiterImmunomodulatory effects
LCL161Inhibitor of apoptosisTargets different pathways
EED226Targets embryonic ectoderm developmentSpecificity towards different complexes

Research Findings

Recent studies have explored the efficacy of this compound in various cellular contexts. For instance, interaction studies have employed techniques like surface plasmon resonance and fluorescence polarization to assess binding affinity and specificity towards E3 ligases. These studies indicate that modifications to the linker or functional groups significantly influence binding efficiency and biological outcomes .

Case Study: Targeting Oncogenic Proteins

In a study focused on MYC degradation, researchers connected a known MYC binder to a VHL ligand (including this compound) to induce MYC degradation in cancer cells expressing this oncogene. The results demonstrated that compounds incorporating this compound effectively reduced MYC levels, highlighting its potential in therapeutic applications against cancers driven by MYC overexpression .

Mechanistic Insights

The mechanism by which this compound induces protein degradation involves several steps:

  • Binding : The compound binds to VHL, forming a complex.
  • Recruitment : This complex recruits target proteins for ubiquitination.
  • Degradation : Ubiquitinated proteins are directed to the proteasome for degradation.

This pathway is crucial for maintaining cellular homeostasis and regulating protein levels that contribute to tumorigenesis.

Properties

Molecular Formula

C30H42N4O6S

Molecular Weight

586.7 g/mol

IUPAC Name

tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1

InChI Key

XUJMZXZOAJNDDT-TVZXLZGTSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.